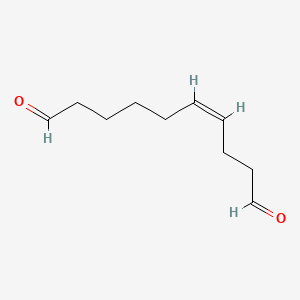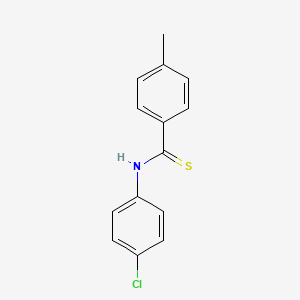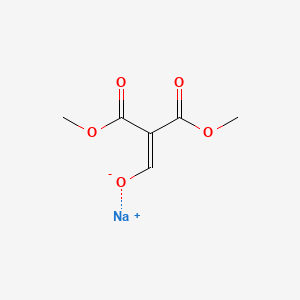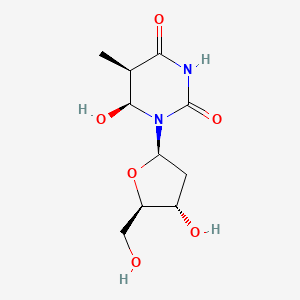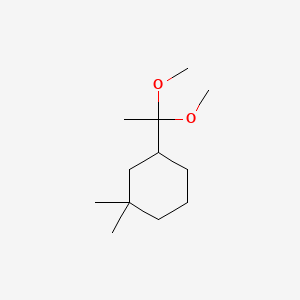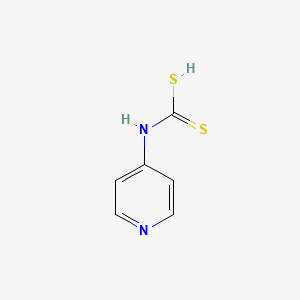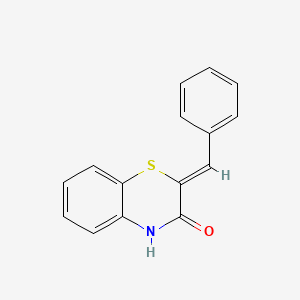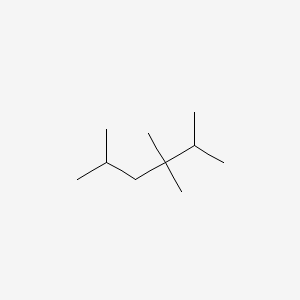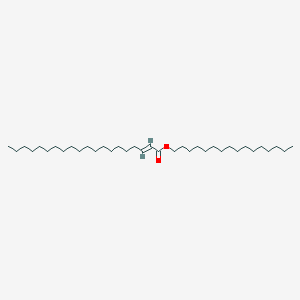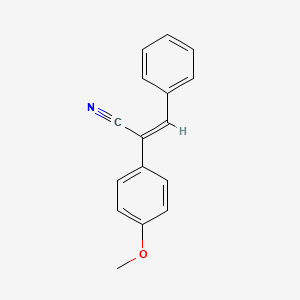
2-(4-Methoxyphenyl)-3-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to an acrylonitrile moiety
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile can be achieved through several routes. One common method involves the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and phenylacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(4-Methoxyphenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or methoxyphenyl rings, allowing for further functionalization. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Addition: The acrylonitrile moiety can undergo Michael addition reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory, anticancer, or antimicrobial properties is ongoing.
Industry: It is utilized in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and phenyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Methoxyphenyl)-3-phenylacrylonitrile include:
2-(4-Methoxyphenyl)acetonitrile: Lacks the phenyl group, making it less complex and potentially less versatile in reactions.
3-Phenylacrylonitrile: Lacks the methoxyphenyl group, which may reduce its reactivity in certain substitution reactions.
4-Methoxyphenylacetonitrile: Similar structure but with different reactivity due to the absence of the acrylonitrile moiety.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
5840-59-5 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(Z)-2-(4-methoxyphenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H13NO/c1-18-16-9-7-14(8-10-16)15(12-17)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
InChI-Schlüssel |
ZXIOBZCSWVNQCE-RVDMUPIBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



